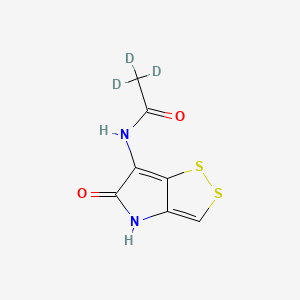
Holomycin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Holomycin-d3 is a deuterated derivative of holomycin, a member of the dithiolopyrrolone class of secondary metabolites. Holomycin is produced by various Streptomyces species and is known for its broad-spectrum antibiotic properties. The compound contains a chromophore formed by two heterocycles, one of which carries a disulfide bridge . This compound is used primarily in scientific research to study the properties and mechanisms of holomycin with the added benefit of deuterium labeling for enhanced analytical precision .
准备方法
Holomycin is synthesized through a series of enzymatic reactions involving a cysteine-activating non-ribosomal peptide synthetase, followed by four reduction steps by different flavoproteins. The intermediate is cyclized by a thiol oxidase and modified by acylation . Industrial production methods for holomycin-d3 involve the incorporation of deuterium during the synthesis process, which can be achieved through the use of deuterated reagents and solvents .
化学反应分析
Holomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of holomycin can lead to the formation of deacetylated derivatives .
科学研究应用
Holomycin-d3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool to investigate the interactions between antibiotics and bacterial cells. In medicine, this compound is explored for its potential antitumor properties and its ability to inhibit RNA synthesis . Additionally, it is used in industrial research to develop new antibiotics and hybrid compounds with improved activity and reduced toxicity .
作用机制
Holomycin exerts its effects by disrupting bacterial metal homeostasis. It is reductively activated within the cell, where it chelates zinc with high affinity. This chelation inhibits zinc-dependent metalloenzymes, such as class II fructose bisphosphate aldolase and metallo-β-lactamases, which are crucial for bacterial metabolism and antibiotic resistance . The ene-dithiol group of holomycin enables high-affinity metal binding, making it an effective intracellular metallophore .
相似化合物的比较
Holomycin is part of the dithiolopyrrolone family, which includes compounds like thiolutin and aureothricin. These compounds share a similar bicyclic core structure containing a disulfide bridge, which is crucial for their biological activity . holomycin is unique in its ability to chelate metals and disrupt metal homeostasis within bacterial cells . This property distinguishes it from other dithiolopyrrolones, which may have different modes of action and target different molecular pathways .
Similar Compounds
- Thiolutin
- Aureothricin
- Xenorhabdins
- Thiomarinols
Holomycin-d3, with its unique properties and applications, continues to be a valuable compound in scientific research, offering insights into antibiotic mechanisms and potential therapeutic uses.
生物活性
Holomycin-d3 is a derivative of the antibiotic holomycin, which is primarily produced by certain strains of bacteria such as Streptomyces clavuligerus and Photobacterium galatheae. This compound has garnered attention due to its diverse biological activities, particularly its antibacterial properties and its role in biofilm formation. The following sections explore the synthesis, biological mechanisms, and research findings related to this compound.
Synthesis and Chemical Structure
Holomycin is classified as a dithiolopyrrolone compound, characterized by its unique ene-disulfide structure. The synthesis of this compound involves modifications to the parent compound to enhance its biological activity while potentially reducing toxicity. Research indicates that specific structural features, such as the disulfide group, are crucial for its antibacterial efficacy and biofilm-promoting properties.
Antibacterial Properties
This compound exhibits significant antibacterial activity against various pathogenic bacteria. Studies have demonstrated that it effectively inhibits the growth of Helicobacter pylori, a bacterium associated with gastric diseases. The minimum inhibitory concentration (MIC) for this compound has been established in several studies, indicating its potency against different bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Helicobacter pylori | 6.25 | 12.5 |
| Streptococcus mutans | 200 | >400 |
| Porphyromonas gingivalis | 3.125 | 6.25 |
These findings suggest that this compound could be a valuable agent in treating infections caused by these bacteria, especially in contexts where antibiotic resistance is prevalent.
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies utilizing scanning electron microscopy (SEM) have shown that treatment with this compound leads to morphological changes in bacterial cells, indicating membrane damage and subsequent cell lysis. This membrane-active property highlights its potential as an effective antimicrobial agent.
Biofilm Formation
In addition to its antibacterial properties, this compound plays a crucial role in biofilm formation among bacteria that produce it. Research on Photobacterium galatheae has shown that the presence of Holomycin is essential for biofilm development. Biofilms are structured communities of bacteria that adhere to surfaces and are often resistant to antibiotic treatment.
- Key Findings:
- A holomycin-deficient strain exhibited significantly reduced biofilm formation compared to wild-type strains.
- Exogenous application of Holomycin restored biofilm formation in deficient strains, underscoring its role as a signaling molecule in bacterial communities.
Case Studies
- Helicobacter pylori Infection Models :
- Antimicrobial Effects Against Oral Bacteria :
属性
分子式 |
C7H6N2O2S2 |
|---|---|
分子量 |
217.3 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide |
InChI |
InChI=1S/C7H6N2O2S2/c1-3(10)8-5-6-4(2-12-13-6)9-7(5)11/h2H,1H3,(H,8,10)(H,9,11)/i1D3 |
InChI 键 |
HBUNPJGMNVQSBX-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)NC1=C2C(=CSS2)NC1=O |
规范 SMILES |
CC(=O)NC1=C2C(=CSS2)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















